molecular formula C6H12 B167423 Cyclohexane-d12 CAS No. 1735-17-7

Cyclohexane-d12

Cat. No.: B167423
CAS No.: 1735-17-7
M. Wt: 96.23 g/mol
InChI Key: XDTMQSROBMDMFD-LBTWDOQPSA-N
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Biochemical Analysis

Biochemical Properties

Cyclohexane-d12 plays a significant role in biochemical reactions, particularly in studies involving NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by serving as a non-reactive solvent that provides a stable environment for observing molecular interactions. This compound does not participate directly in biochemical reactions but facilitates the study of these reactions by providing a clear and interference-free medium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its use as a solvent in NMR studies. This compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the observation of cellular processes without interfering with the biological activities being studied .

Molecular Mechanism

At the molecular level, this compound exerts its effects by serving as a solvent that does not interact with the biomolecules under study. It does not bind to enzymes or proteins, nor does it inhibit or activate any biochemical pathways. The deuterium atoms in this compound provide a unique advantage in NMR spectroscopy by reducing background noise and enhancing the clarity of the spectra obtained .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability over time. It does not degrade easily and maintains its chemical integrity under various experimental conditions. Long-term studies have shown that this compound remains stable and does not produce any adverse effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

This compound is typically used in controlled dosages in animal models for NMR studies. The effects of this compound vary with different dosages, but it is generally considered non-toxic at the concentrations used in these studies. High doses of this compound have not been associated with any significant toxic or adverse effects in animal models .

Metabolic Pathways

This compound is not metabolized by the body and does not participate in any metabolic pathways. Its deuterium atoms make it resistant to enzymatic degradation, allowing it to remain intact during biochemical studies. This property makes this compound an ideal solvent for NMR spectroscopy, as it does not interfere with the metabolic processes being observed .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed passively. It does not interact with specific transporters or binding proteins and does not accumulate in any particular cellular compartments. Its distribution is uniform, providing a consistent environment for NMR studies .

Subcellular Localization

This compound does not have specific subcellular localization and does not affect the activity or function of cellular organelles. It remains evenly distributed within the cellular environment, ensuring that it does not interfere with the biological processes being studied. This compound does not undergo any post-translational modifications or targeting signals that would direct it to specific compartments .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169624
Record name (2H12)Cyclohexane
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Molecular Weight

96.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Cyclohexane-d12
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CAS No.

1735-17-7
Record name Cyclohexane-d12
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Record name (2H12)Cyclohexane
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Record name (2H12)Cyclohexane
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Record name [2H12]cyclohexane
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Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-d12
Reactant of Route 2
Cyclohexane-d12
Reactant of Route 3
Cyclohexane-d12
Reactant of Route 4
Cyclohexane-d12
Reactant of Route 5
Cyclohexane-d12
Reactant of Route 6
Cyclohexane-d12

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